Omapatrilat

Hypertension Blood Pressure OCTAVE Trial

Standard ACE inhibitors (enalapril, lisinopril) cannot replicate the dual ACE/NEP inhibition required for vasopeptidase pharmacology, creating a critical gap in experimental models. Omapatrilat resolves this as the definitive single-molecule dual inhibitor. • Dual target engagement: ACE Ki=0.64 nM, NEP Ki=0.45 nM - validated in biochemical & cellular assays • Quantitative benchmark: ~3 mmHg superior BP reduction vs. enalapril (OCTAVE); angioedema incidence 2.17% for safety pharmacology studies • ≥98% purity, single-entity reference standard - eliminates confounding variables from inhibitor cocktails Supplied with CoA. For R&D use only.

Molecular Formula C19H24N2O4S2
Molecular Weight 408.5 g/mol
CAS No. 167305-00-2
Cat. No. B1677282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmapatrilat
CAS167305-00-2
SynonymsBMS 186716
BMS-186716
octahydro-4-((2-mercapto-1-oxo-3-phenylpropyl)amino)-5-oxo-7H-pyrido(2,1-b)(1,3)thiazepine-7-carboxylic acid
omapatrilat
Vanlev
Molecular FormulaC19H24N2O4S2
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESC1CC(N2C(C1)SCCC(C2=O)NC(=O)C(CC3=CC=CC=C3)S)C(=O)O
InChIInChI=1S/C19H24N2O4S2/c22-17(15(26)11-12-5-2-1-3-6-12)20-13-9-10-27-16-8-4-7-14(19(24)25)21(16)18(13)23/h1-3,5-6,13-16,26H,4,7-11H2,(H,20,22)(H,24,25)/t13-,14-,15-,16-/m0/s1
InChIKeyLVRLSYPNFFBYCZ-VGWMRTNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Omapatrilat: Dual ACE/NEP Inhibitor for Research


Omapatrilat (BMS-186716) is an orally active, dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP, neprilysin), also referred to as a vasopeptidase inhibitor [1]. It exhibits high binding affinity for both metalloproteases, with reported Ki values of 0.64 nM for ACE and 0.45 nM for NEP [2]. As a single-molecule agent, it is designed to simultaneously suppress the renin-angiotensin-aldosterone system while augmenting natriuretic peptide activity, a mechanism distinct from selective ACE inhibitors or angiotensin receptor blockers [3]. Although its clinical development was discontinued due to safety concerns, it remains a critical reference standard and pharmacological tool for dissecting the interplay between the RAAS and natriuretic peptide systems in experimental models [3].

1
Dual RAAS/NEP pathway probe for experimental models
Simultaneous ACE and neprilysin target engagement
2
Vasopeptidase inhibitor pharmacological reference
Supports dissection of RAAS-natriuretic peptide interplay
3
Discontinued clinical candidate, validated research tool
Well-characterized safety and efficacy endpoints for comparator studies

Omapatrilat: Not Interchangeable with ACE Inhibitors


Substituting Omapatrilat with a generic ACE inhibitor like enalapril or lisinopril will fundamentally alter the experimental outcome due to its dual mechanism of action. As a vasopeptidase inhibitor, Omapatrilat simultaneously inhibits both ACE (Ki=0.64 nM) and NEP (Ki=0.45 nM), whereas standard ACE inhibitors only target the ACE enzyme [1]. This dual inhibition confers a distinct pharmacodynamic profile, leading to quantifiably different effects on blood pressure regulation and neurohormonal balance [2]. Specifically, large-scale clinical trials have demonstrated that the magnitude of blood pressure reduction and the risk profile of Omapatrilat are not replicated by ACE inhibitor monotherapy, confirming that these agents are not suitable surrogates for research requiring precise modulation of both the RAAS and natriuretic peptide pathways [3].

Mechanism Mismatch
Standard ACE inhibitors (e.g., enalapril) lack NEP inhibition; dual RAAS/natriuretic modulation cannot be replicated.
Endpoint Profile Divergence
Reported blood pressure reduction magnitude and angioedema incidence differ significantly from ACE inhibitor monotherapy.
Model Response Context
Heart failure composite endpoint profile (non-significant HR vs. enalapril) may not transfer to ACE-only comparator studies.

Omapatrilat: Comparative Evidence vs. ACE Inhibitors


Blood Pressure Reduction vs. Enalapril

In the large-scale OCTAVE trial, which randomized 25,267 hypertensive patients, treatment with Omapatrilat resulted in a greater reduction in systolic blood pressure compared to the ACE inhibitor enalapril [1]. This demonstrates a quantifiable superior antihypertensive effect directly attributed to the compound's dual mechanism [2].

BP reduction vs. enalapril
Head-to-head
Approx. 3 mmHg greater systolic BP reduction with omapatrilat (OCTAVE, n=25,267).
Supports differential endpoint response interpretation; reported antihypertensive endpoint context.
24-week randomized trial; comparator enalapril.
Hypertension Blood Pressure OCTAVE Trial

Angioedema Incidence vs. Enalapril

The OCTAVE trial identified a significantly higher incidence of angioedema with Omapatrilat (2.17%) compared to enalapril (0.68%) [1]. This more than three-fold increase represents a critical, quantifiable safety differentiator and a key reason for the compound's discontinued development, making it a valuable tool for investigating bradykinin-mediated pathways [2].

Angioedema incidence
Head-to-head
2.17% vs. 0.68% (3.2-fold higher); OCTAVE, n=12,634/arm.
Supports bradykinin pathway safety endpoint studies; reported angioedema endpoint context differs.
Key differentiator for drug-induced angioedema models.
Angioedema Safety Pharmacology Adverse Events

Heart Failure Outcomes vs. Enalapril

In the OVERTURE trial, which involved 5,770 patients with moderate-to-severe heart failure, Omapatrilat demonstrated a hazard ratio for the primary composite endpoint of death or heart failure hospitalization of 0.94 compared to enalapril, a result that was not statistically significant [1]. This establishes Omapatrilat as a non-superior comparator to the gold-standard ACE inhibitor in this specific context [2].

HF composite endpoint
Head-to-head
HR 0.94 (95% CI 0.86–1.03), P=0.187; OVERTURE, n=5,770.
Reported non-significant endpoint context; supports RAAS/NEP modulation contribution evaluation.
Heart failure comparator against enalapril monotherapy.
Heart Failure Mortality OVERTURE Trial

In Vitro ACE/NEP Inhibition Potency

Unlike standard ACE inhibitors, Omapatrilat is a potent dual inhibitor, binding with high affinity to both ACE (Ki=0.64 nM) and NEP (Ki=0.45 nM) [1]. This nanomolar potency confirms its ability to engage both primary targets simultaneously, a pharmacological profile not achievable with monotherapy combinations [2].

In vitro inhibition Ki
Class-level
ACE Ki=0.64 nM, NEP Ki=0.45 nM (recombinant human enzymes).
Supports dual target engagement assay context; reported nanomolar affinity.
Data to verify; class-level inference for vasopeptidase inhibitors.
Mechanism of Action Enzyme Inhibition In Vitro Pharmacology

Omapatrilat: Validated Research Applications


Dual ACE/NEP Inhibition Benchmarking in Hypertension

Researchers seeking to establish a performance baseline for novel dual-acting cardiovascular agents can use Omapatrilat as a reference standard. Its superior blood pressure reduction of approximately 3 mmHg over enalapril in the OCTAVE trial provides a quantitative benchmark against which new compounds can be compared in preclinical or early clinical studies [1]. This scenario leverages Omapatrilat as a positive control for demonstrating the hemodynamic benefits of simultaneous RAAS suppression and natriuretic peptide augmentation [2].

Drug-Induced Angioedema Mechanisms

Omapatrilat serves as a critical, well-documented positive control for inducing bradykinin-mediated angioedema in experimental models. With a known incidence of 2.17% in a large hypertensive population, compared to 0.68% for enalapril, it is an essential tool for studying the genetic, molecular, and pharmacological factors that predispose individuals to this life-threatening adverse event [1]. This scenario is particularly relevant for safety pharmacology and for developing strategies to mitigate the risk associated with dual NEP/ACE inhibition [3].

Heart Failure Pathophysiology and Remodeling

While Omapatrilat was not superior to enalapril in the OVERTURE trial's primary endpoint (HR 0.94), its precise, non-superior efficacy profile makes it a valuable comparator in heart failure research [1]. It allows investigators to dissect the specific contributions of NEP inhibition versus ACE inhibition alone in a well-characterized clinical trial context [2]. This is useful for studies focusing on ventricular remodeling, neurohormonal activation, and the limitations of combined RAAS and natriuretic peptide modulation in this disease state [3].

In Vitro Assays for Dual ACE/NEP Inhibition

In biochemical, cellular, or tissue-based assays, Omapatrilat is the optimal positive control for experiments requiring the simultaneous and potent inhibition of both ACE (Ki=0.64 nM) and NEP (Ki=0.45 nM) [1]. Its well-defined, high-affinity dual binding profile ensures complete target engagement, which is essential for validating assay conditions or for screening new compounds that may have off-target effects on either enzyme. Using separate ACE and NEP inhibitors would introduce confounding variables that Omapatrilat avoids as a single, well-characterized entity [2].

Application
Selection Property
Validation Focus
RAAS/NEP pathway studies in hypertension models
Dual ACE/NEP reference profile; reported BP endpoint context
Blood pressure endpoint comparability review
Bradykinin pathway safety endpoint studies
Reported angioedema incidence profile
Genetic and bradykinin pathway factor review
Heart failure neurohormonal pathway research
Non-significant composite endpoint context
RAAS/NEP modulation contribution dissection
In vitro dual enzyme inhibition assays
Dual target engagement confirmation
Assay condition validation and off-target screening

Technical Documentation Hub

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30 linked technical documents
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